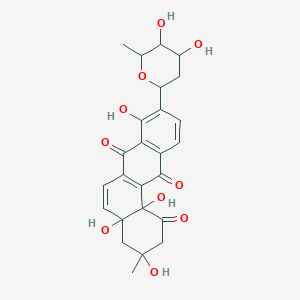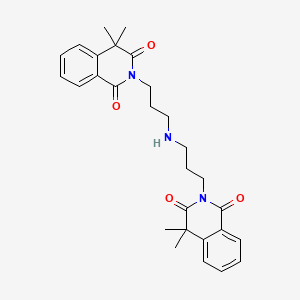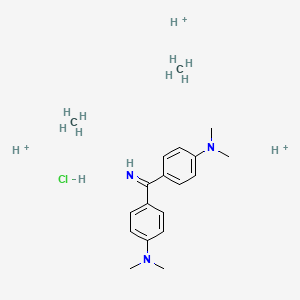
Auramine, phosphomolybdic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Auramine, phosphomolybdic acid salt is a bioactive chemical.
Aplicaciones Científicas De Investigación
Oxidation and Degradation Studies
- Auramine has been studied for its oxidation properties induced by plasma with glow discharge electrolysis. It was found that the degradation rate of auramine can be significantly increased by prolonging the discharge time and increasing the pH value of the solution. Hydroxyl radicals were identified as the primary oxidants in auramine degradation, following a first-order kinetics model (Ke & Yanjie, 2005).
Photophysical Dynamics
- Auramine derivatives have been used as optical probes in studying photophysical dynamics, especially when bound to poly(methacrylic acid) (PMA). These derivatives demonstrate significant changes in photophysical properties depending on the solvent and pH, making them useful for monitoring copolymerization processes (Pereira & Gehlen, 2006).
Environmental Applications
- ZnS:Cu nanoparticles loaded on activated carbon were used for the ultrasound-assisted removal of Auramine-O from aqueous solutions. This study highlighted the potential of ZnS:Cu-NP-AC as an effective adsorbent for Auramine-O removal, achieving a high removal percentage under optimized conditions (Asfaram et al., 2015).
Ecotoxicity Evaluation
- Auramine dyes have been evaluated for their ecotoxicity to aquatic organisms across different trophic levels. The study calculated the predicted non-effect concentrations (PNEC) for Auramine and Auramine O, providing valuable data for future risk assessments in freshwater systems (Azevedo et al., 2020).
Medical Research Applications
- Auramine is used in microscopy for the detection of acid-fast bacilli. A study evaluated the effect of specimen-processing methods on the sensitivity of acid-fast bacillus (AFB) staining using auramine, demonstrating its utility in migrant tuberculosis screening programs (Laserson et al., 2005).
Propiedades
Número CAS |
70179-86-1 |
|---|---|
Nombre del producto |
Auramine, phosphomolybdic acid salt |
Fórmula molecular |
C19H33ClN3+3 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydron;methane;hydrochloride |
InChI |
InChI=1S/C17H21N3.2CH4.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;;/h5-12,18H,1-4H3;2*1H4;1H/p+3 |
Clave InChI |
SFCMICLSWLRSNQ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
SMILES canónico |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
Apariencia |
Solid powder |
Otros números CAS |
70179-87-2 70179-86-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Auramine, phosphomolybdic acid salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



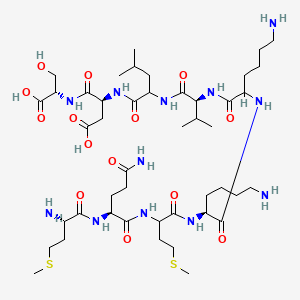
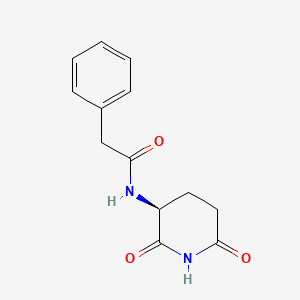
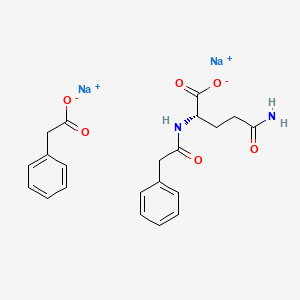
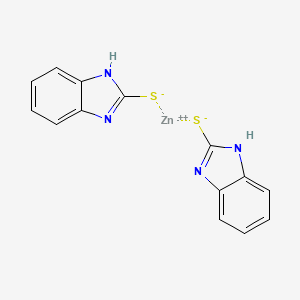
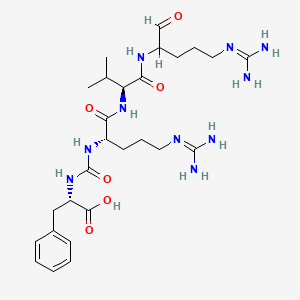
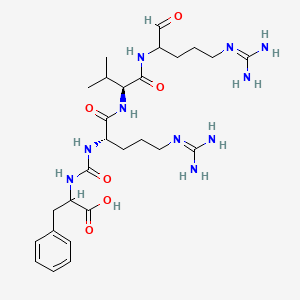
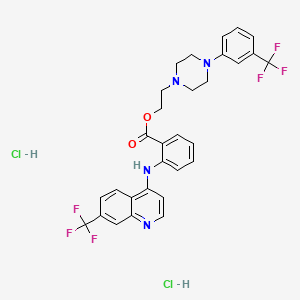
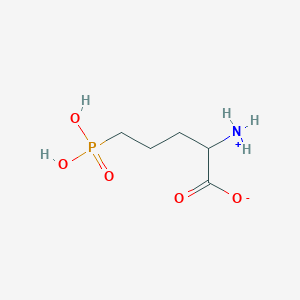
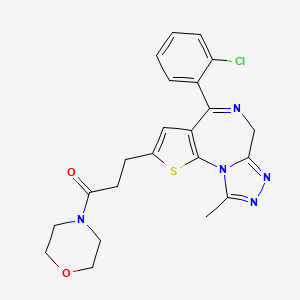
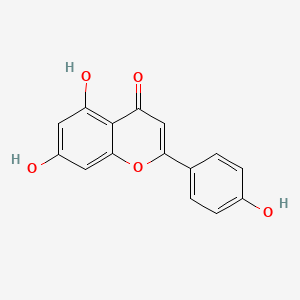
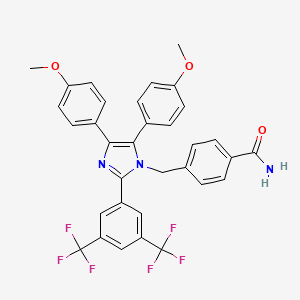
![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
